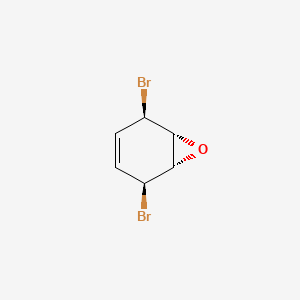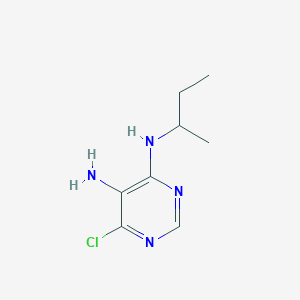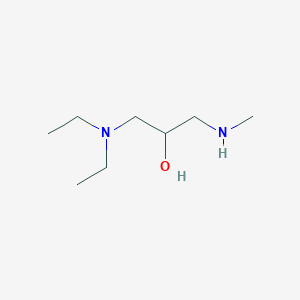![molecular formula C17H21NO3S B12114191 5-Thiazolecarboxylic acid, 2-[2-[2-(1,1-dimethylethyl)phenoxy]ethyl]-4-methyl- CAS No. 927995-80-0](/img/structure/B12114191.png)
5-Thiazolecarboxylic acid, 2-[2-[2-(1,1-dimethylethyl)phenoxy]ethyl]-4-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L'acide 5-thiazolecarboxylique, 2-[2-[2-(1,1-diméthyléthyl)phénoxy]éthyl]-4-méthyl- est un composé organique hétérocyclique qui présente un cycle thiazole. Les dérivés du thiazole sont connus pour leurs diverses activités biologiques et sont largement utilisés en chimie médicinale .
Méthodes De Préparation
La synthèse de l'acide 5-thiazolecarboxylique, 2-[2-[2-(1,1-diméthyléthyl)phénoxy]éthyl]-4-méthyl- implique généralement la réaction du 2-(1,1-diméthyléthyl)phénol avec le bromhydrate de 2-bromoéthylamine pour former la 2-[2-(1,1-diméthyléthyl)phénoxy]éthylamine. Cet intermédiaire est ensuite mis à réagir avec l'acide 4-méthylthiazole-5-carboxylique dans des conditions appropriées pour obtenir le composé souhaité .
Analyse Des Réactions Chimiques
L'acide 5-thiazolecarboxylique, 2-[2-[2-(1,1-diméthyléthyl)phénoxy]éthyl]-4-méthyl- subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé à l'aide d'agents oxydants courants tels que le permanganate de potassium ou le peroxyde d'hydrogène.
Réduction : Les réactions de réduction peuvent être effectuées à l'aide d'agents réducteurs comme l'hydrure de lithium et d'aluminium.
Substitution : Des réactions de substitution électrophile et nucléophile peuvent se produire sur le cycle thiazole, en particulier aux positions C-2 et C-5.
Applications de la recherche scientifique
Ce composé a plusieurs applications de recherche scientifique :
Chimie : Utilisé comme bloc de construction dans la synthèse de molécules plus complexes.
Biologie : Investigué pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes et anti-inflammatoires.
Médecine : Exploré pour son utilisation potentielle dans le développement de médicaments, en particulier dans la conception de nouveaux agents thérapeutiques.
Industrie : Utilisé dans la production de colorants, de biocides et d'autres produits chimiques industriels.
Mécanisme d'action
Le mécanisme d'action de l'acide 5-thiazolecarboxylique, 2-[2-[2-(1,1-diméthyléthyl)phénoxy]éthyl]-4-méthyl- implique son interaction avec des cibles moléculaires spécifiques. Le cycle thiazole peut participer à diverses voies biochimiques, inhibant potentiellement les enzymes ou interagissant avec les récepteurs. Les cibles moléculaires et les voies exactes dépendent de l'application spécifique et du contexte d'utilisation .
Applications De Recherche Scientifique
This compound has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of dyes, biocides, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 5-Thiazolecarboxylic acid, 2-[2-[2-(1,1-dimethylethyl)phenoxy]ethyl]-4-methyl- involves its interaction with specific molecular targets. The thiazole ring can participate in various biochemical pathways, potentially inhibiting enzymes or interacting with receptors. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Des composés similaires à l'acide 5-thiazolecarboxylique, 2-[2-[2-(1,1-diméthyléthyl)phénoxy]éthyl]-4-méthyl- incluent :
Acide 5-thiazolecarboxylique, 2-[4-(1,1-diméthyléthyl)phényl]-4-méthyl-, ester éthylique : Ce composé présente une structure similaire mais avec un groupe ester éthylique au lieu du groupe phénoxyéthyle.
Acide 2-méthyl-1,3-thiazole-5-carboxylique : Un dérivé du thiazole plus simple avec un groupe acide carboxylique.
Ces composés partagent la structure du cycle thiazole mais diffèrent par leurs substituants, ce qui peut avoir un impact significatif sur leurs propriétés chimiques et biologiques.
Propriétés
Numéro CAS |
927995-80-0 |
|---|---|
Formule moléculaire |
C17H21NO3S |
Poids moléculaire |
319.4 g/mol |
Nom IUPAC |
2-[2-(2-tert-butylphenoxy)ethyl]-4-methyl-1,3-thiazole-5-carboxylic acid |
InChI |
InChI=1S/C17H21NO3S/c1-11-15(16(19)20)22-14(18-11)9-10-21-13-8-6-5-7-12(13)17(2,3)4/h5-8H,9-10H2,1-4H3,(H,19,20) |
Clé InChI |
FEGXHANWGAADNS-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(SC(=N1)CCOC2=CC=CC=C2C(C)(C)C)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(5-acetyloxy-3-ethenyl-10,10b-dihydroxy-3,4a,7,7,10a-pentamethyl-1-oxo-5,6,6a,8,9,10-hexahydro-2H-benzo[f]chromen-6-yl) acetate](/img/structure/B12114125.png)



![(4E)-1-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-(4-fluorophenyl)-4-[hydroxy(thiophen-2-yl)methylidene]pyrrolidine-2,3-dione](/img/structure/B12114153.png)




![2-[[1-[2-(Phenylmethoxycarbonylamino)acetyl]pyrrolidine-2-carbonyl]amino]propanoic acid](/img/structure/B12114187.png)


